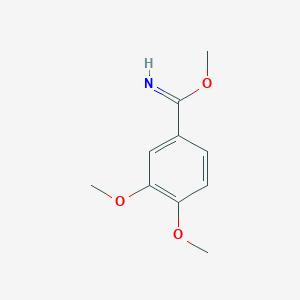

Methyl 3,4-dimethoxybenzenecarboximidate

Description

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

methyl 3,4-dimethoxybenzenecarboximidate |

InChI |

InChI=1S/C10H13NO3/c1-12-8-5-4-7(10(11)14-3)6-9(8)13-2/h4-6,11H,1-3H3 |

InChI Key |

AEBLZIABAZACRI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=N)OC)OC |

Origin of Product |

United States |

Preparation Methods

Esterification of 3,4-Dimethoxybenzoic Acid to Methyl 3,4-Dimethoxybenzoate

A key precursor to methyl 3,4-dimethoxybenzenecarboximidate is methyl 3,4-dimethoxybenzoate, which is prepared by esterification of veratric acid (3,4-dimethoxybenzoic acid) with methanol. According to a detailed patent (CN114292192A), the esterification is catalyzed by dicyclohexylcarbodiimide (DCC) under mild conditions:

-

- Temperature: 30–45 °C

- Time: 1–5 hours

- Molar Ratios:

- Veratric acid to methanol: 1:1.2–1.5

- DCC to veratric acid: 1.5–2:1

- Solvent: Chloroalkane (e.g., dichloromethane, trichloromethane, or 1,2-dichloromethane)

-

- Veratric acid and methanol are reacted in the presence of DCC catalyst.

- After reaction completion, dicyclohexylurea by-product is filtered off.

- The filtrate is washed and distilled to isolate methyl 3,4-dimethoxybenzoate.

- Both the solvent and DCC can be recovered and recycled.

-

- Mild reaction temperature reduces side reactions.

- High efficiency and product yield.

- Environmentally friendly and suitable for industrial scale.

| Parameter | Value/Range |

|---|---|

| Reaction temperature | 30–45 °C |

| Reaction time | 1–5 hours |

| Molar ratio (acid:methanol) | 1:1.2–1.5 |

| Molar ratio (DCC:acid) | 1.5–2:1 |

| Solvent | Dichloromethane or similar |

This esterification step is foundational for subsequent conversion to the carboximidate.

Conversion of Methyl 3,4-Dimethoxybenzoate to this compound

While direct literature specifically describing the synthesis of this compound is limited, classical organic synthesis principles and analogous methods suggest the following preparation approach:

-

- Treatment of methyl 3,4-dimethoxybenzoate with methanolic ammonia or an amine source under controlled conditions to form the corresponding amidate/iminoester.

- Alternatively, reaction with reagents such as trimethylsilyl azide or other amidation agents followed by methanolysis.

-

- Mild temperatures (room temperature to 50 °C)

- Use of dry solvents to prevent hydrolysis

- Inert atmosphere (nitrogen or argon) to avoid moisture and oxidation

-

- Crystallization or chromatographic purification to isolate the pure this compound.

Due to the sensitive nature of imidates, reaction monitoring by TLC or HPLC and characterization by NMR and IR spectroscopy are standard.

Summary Table of Preparation Methods

| Preparation Step | Method/Conditions | Key Reagents | Outcome/Notes |

|---|---|---|---|

| Esterification of veratric acid | DCC catalyzed, 30–45 °C, 1–5 h, chloroalkane solvent | Veratric acid, methanol, DCC | Methyl 3,4-dimethoxybenzoate, high yield, recyclable DCC |

| Amidation/Imidate formation | Reaction with ammonia or amidation agents, dry solvent | Methyl 3,4-dimethoxybenzoate, NH3 or reagents | Formation of this compound |

| Alkylation and O-alkylation (analog) | Sodium methoxide, methanol, reflux, N2 atmosphere | Halogenated ketones, sodium methoxide | Purification by distillation, liquid product, density ~1.1 |

Analytical and Research Results

- Yield and Purity:

- Esterification yields typically exceed 85–90%.

- Amidate formation yields vary; purification essential to remove side-products.

- Physical Properties:

- Methyl 3,4-dimethoxybenzoate: liquid or crystalline solid depending on purity.

- This compound: sensitive to moisture, requires dry conditions.

- Spectroscopic Characterization:

- NMR: Characteristic signals for methoxy groups and imidate protons.

- IR: Strong absorption bands for C=N stretching in imidates.

- Recycling and Environmental Aspects:

- DCC and solvents are recoverable and recyclable, reducing waste.

- Mild reaction conditions improve safety and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dimethoxybenzenecarboximidate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the imidate group to an amine.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

Oxidation: Formation of 3,4-dimethoxybenzoic acid.

Reduction: Formation of 3,4-dimethoxybenzylamine.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 3,4-dimethoxybenzenecarboximidate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3,4-dimethoxybenzenecarboximidate exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant activity is attributed to the presence of methoxy groups, which can donate electrons to neutralize free radicals. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Mechanism of Action

- Key Distinction : Unlike Wnt-3a agonists or BDNF, MDHB selectively promotes cholinergic neurons via GSK3β activation (tyrosine 216) rather than broad neurotrophic support . Its inhibition of β-catenin nuclear translocation contrasts with Wnt pathway activators .

Neuronal Subtype Specificity

- Key Distinction: MDHB uniquely upregulates cholinergic markers (Isl1, ChAT) and synaptic proteins (SYN1, PSD-95), unlike retinoic acid or SHH agonists, which target glutamatergic or dopaminergic lineages .

Cell Cycle Regulation

Research Findings and Implications

- Dose-Dependent Efficacy : MDHB enhances neuronal markers (Tuj1, MAP2) and suppresses GFAP (astrocyte marker) at 8–32 µM, with optimal effects at 16 µM .

- Transcriptomic Regulation : RNA-seq data shows MDHB upregulates Isl1 (cholinergic fate) and Cdkn1a (cell cycle arrest) while downregulating Tacc3 and Cdc20 .

- Neuroprotection : MDHB extends lifespan in model organisms and protects against Aβ-induced apoptosis, a feature absent in many differentiation-focused compounds .

Q & A

Q. What experimental methods are recommended to confirm the structural identity of Methyl 3,4-dimethoxybenzenecarboximidate?

To verify the compound’s structure, use a combination of spectroscopic and crystallographic techniques :

- Nuclear Magnetic Resonance (NMR) : Analyze proton (¹H) and carbon (¹³C) NMR spectra to confirm substituent positions (e.g., methoxy groups at positions 3 and 4) .

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural determination, single-crystal X-ray diffraction can resolve bond lengths and angles, as demonstrated in analogous hydrazide compounds .

Q. What protocols are standard for assessing the purity of MDHB in neurobiological studies?

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection (e.g., 254 nm) to quantify impurities. Ensure >98% purity for in vitro studies .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Validate purity for volatile derivatives.

- Melting Point Analysis : Compare observed values with literature data to detect solvates or polymorphs.

Q. How should researchers design dose-response experiments to evaluate MDHB’s effects on neural stem cell (NSC) differentiation?

- Concentration Range : Test 10–50 µM MDHB, as higher concentrations (>50 µM) may induce cytotoxicity .

- Time Points : Include 24-, 48-, and 72-hour exposures to capture dynamic changes in differentiation markers (e.g., Tuj1 for neurons, GFAP for astrocytes) .

- Controls : Use DMSO as a vehicle control and include baseline NSC cultures without treatment.

Advanced Research Questions

Q. What molecular mechanisms underlie MDHB’s promotion of NSC differentiation into cholinergic neurons?

MDHB upregulates Isl1 , a transcription factor critical for cholinergic neuron specification, while suppressing cell cycle genes like Cdc20 and Tacc3 . Key steps include:

- Transcriptomic Profiling : RNA-seq analysis of MDHB-treated NSCs reveals enrichment in cholinergic pathway genes (e.g., Isl1, Lhx3) .

- Cell Cycle Arrest : MDHB inhibits Ki67 (a proliferation marker) and upregulates Cdkn1a (p21), inducing G1 phase arrest to prime differentiation .

- Functional Validation : Use siRNA knockdown of Isl1 to confirm its necessity in differentiation .

Q. How can researchers resolve contradictions in NSC differentiation outcomes when using MDHB?

Discrepancies may arise from batch variability or culture conditions . Mitigate these by:

- Standardizing NSC Sources : Use primary NSCs with confirmed purity (>95% Nestin+ by immunostaining) .

- Dose-Response Calibration : Test multiple concentrations and time points to identify optimal differentiation windows.

- Multi-Omics Integration : Combine RNA-seq, proteomics, and phospho-signaling data to cross-validate pathways (e.g., MAPK/ERK activation) .

Q. What methodologies are recommended for analyzing MDHB-induced changes in neuronal maturation?

- Immunofluorescence Staining : Quantify mature neuron markers (MAP2, NeuN) at day 9 post-treatment. Use confocal microscopy and ImageJ for cell counting .

- Western Blotting : Measure protein levels of differentiation markers (Tuj1, GFAP) with normalization to β-actin. Employ HRP-based chemiluminescence for quantification .

- qRT-PCR : Validate transcript levels (e.g., Isl1, Cdkn1a) using SYBR Green assays and ΔΔCt analysis with GAPDH as a housekeeper .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.